Cas no 1545012-17-6 (4-(3-fluoropropyl)piperidine)

4-(3-fluoropropyl)piperidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-fluoropropyl)piperidine
- Piperidine, 4-(3-fluoropropyl)-
- 1545012-17-6
- EN300-1830904
- SCHEMBL24092965
-
- インチ: 1S/C8H16FN/c9-5-1-2-8-3-6-10-7-4-8/h8,10H,1-7H2
- InChIKey: VCUCMWNVTZMTKX-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CCCF)CC1
計算された属性
- せいみつぶんしりょう: 145.126677677g/mol
- どういたいしつりょう: 145.126677677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 79.3
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 0.896±0.06 g/cm3(Predicted)
- ふってん: 194.0±5.0 °C(Predicted)
- 酸性度係数(pKa): 10.62±0.10(Predicted)
4-(3-fluoropropyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1830904-0.5g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 0.5g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1830904-10.0g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 10g |
$4176.0 | 2023-05-26 | ||
Enamine | EN300-1830904-0.1g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 0.1g |
$855.0 | 2023-09-19 | ||
Enamine | EN300-1830904-1.0g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 1g |
$971.0 | 2023-05-26 | ||
Enamine | EN300-1830904-2.5g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 2.5g |
$1903.0 | 2023-09-19 | ||
Enamine | EN300-1830904-5g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 5g |
$2816.0 | 2023-09-19 | ||
Enamine | EN300-1830904-0.05g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 0.05g |
$816.0 | 2023-09-19 | ||
Enamine | EN300-1830904-5.0g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 5g |
$2816.0 | 2023-05-26 | ||
Enamine | EN300-1830904-0.25g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 0.25g |
$893.0 | 2023-09-19 | ||
Enamine | EN300-1830904-10g |
4-(3-fluoropropyl)piperidine |
1545012-17-6 | 10g |
$4176.0 | 2023-09-19 |
4-(3-fluoropropyl)piperidine 関連文献
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
4-(3-fluoropropyl)piperidineに関する追加情報
Introduction to 4-(3-fluoropropyl)piperidine (CAS No. 1545012-17-6)
4-(3-fluoropropyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1545012-17-6, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperidine derivative features a fluorinated propyl side chain, which imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of 4-(3-fluoropropyl)piperidine consists of a six-membered aromatic ring containing nitrogen, substituted with a propyl group that is further functionalized with a fluorine atom at the third carbon position. This fluorine atom introduces electron-withdrawing effects, influencing the compound's reactivity and electronic properties. The piperidine core itself is a common scaffold in drug design, known for its ability to enhance binding affinity and metabolic stability in biological targets.
In recent years, 4-(3-fluoropropyl)piperidine has garnered attention due to its potential applications in the development of central nervous system (CNS) therapeutics. Piperidine derivatives are frequently explored for their role in modulating neurotransmitter systems, particularly in the treatment of neurological disorders such as depression, anxiety, and cognitive impairments. The fluorine substituent further enhances the compound's pharmacokinetic profile by improving lipophilicity and reducing metabolic degradation.
One of the most compelling aspects of 4-(3-fluoropropyl)piperidine is its utility as a building block in medicinal chemistry. Researchers have leveraged this compound to synthesize novel analogs with enhanced binding interactions at specific biological targets. For instance, studies have demonstrated its role in developing ligands for serotonin receptors, which are implicated in mood regulation and stress responses. The fluorine atom's presence allows for fine-tuning of electronic properties, enabling precise modulation of receptor affinity and selectivity.
Recent advancements in computational chemistry have further illuminated the significance of 4-(3-fluoropropyl)piperidine. Molecular modeling studies suggest that the fluorine-substituted propyl group enhances π-stacking interactions with aromatic residues in protein binding pockets, thereby improving drug-receptor affinity. Additionally, computational predictions indicate that this derivative exhibits favorable solubility and bioavailability profiles, making it an attractive candidate for oral administration.
The synthesis of 4-(3-fluoropropyl)piperidine involves multi-step organic transformations, typically starting from commercially available precursors such as 3-fluoropropylamine and piperidine. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiomeric purity. These synthetic strategies are crucial for producing derivatives with tailored pharmacological properties.
In preclinical studies, 4-(3-fluoropropyl)piperidine has shown promise as a tool compound for exploring novel therapeutic pathways. Its ability to interact with CNS receptors has led to investigations into its potential as an anxiolytic or antidepressant agent. Furthermore, its structural similarity to known pharmacophores has prompted exploration in other therapeutic areas, including pain management and neuroprotection.
The role of fluorine-containing piperidine derivatives in drug development continues to expand with emerging research findings. For example, recent publications highlight the use of 4-(3-fluoropropyl)piperidine in designing small-molecule inhibitors targeting enzyme kinases involved in cancer pathways. The electron-withdrawing nature of the fluorine atom enhances binding interactions by stabilizing negative charges on transition states during enzymatic reactions.
From a regulatory perspective, compounds like 4-(3-fluoropropyl)piperidine must undergo rigorous safety and efficacy evaluations before entering clinical trials. Good Manufacturing Practices (GMP) ensure that synthetic processes adhere to quality standards, while toxicological studies assess potential side effects at various exposure levels. These stringent protocols are essential for ensuring patient safety and regulatory compliance.
The future prospects of 4-(3-fluoropropyl)piperidine are promising, with ongoing research exploring its applications in precision medicine and targeted therapies. Innovations in drug delivery systems may further enhance the therapeutic potential of this compound by improving bioavailability and reducing off-target effects. Collaborative efforts between academia and industry are likely to accelerate the discovery pipeline for fluorinated piperidine-based therapeutics.
1545012-17-6 (4-(3-fluoropropyl)piperidine) 関連製品
- 2228930-49-0(3-(3,3-difluorocyclobutyl)-3-methylbutan-1-amine)
- 1785449-20-8(Thiazole, 2-bromo-5-(difluoromethyl)-)
- 923164-01-6(2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide)
- 54669-97-5(Benzoic acid, 5-amino-3-chloro-2-hydroxy-)
- 2171555-49-8(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid)
- 1820650-23-4(3-(Trifluoromethyl)quinolin-4-amine)
- 1804838-16-1(Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)
- 1595772-00-1(1-1-(2,2-difluoroethoxy)-2-iodoethyl-3-methoxybenzene)
- 2199832-70-5(1-(2-Chlorophenyl)-N-[4-fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1H-pyrazole-4-carboxamide)
- 518331-00-5(pentyl 2-methyl-5-(2-methyl-5-nitrobenzenesulfonamido)-1-benzofuran-3-carboxylate)




